Cas no 1340598-80-2 (N-Methyl-1-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine)

N-Methyl-1-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine is a heterocyclic compound featuring a pyridine and pyrazole core, linked via a methylamine bridge. This structure imparts versatility in coordination chemistry and potential applications in medicinal research, particularly as a ligand or intermediate in drug discovery. The presence of both pyridine and pyrazole moieties enhances its binding affinity to metal centers, making it useful in catalysis or material science. Its well-defined molecular architecture allows for precise functionalization, enabling tailored modifications for specific applications. The compound's stability and synthetic accessibility further contribute to its utility in academic and industrial research settings.
N-Methyl-1-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine structure
1340598-80-2 structure
Product Name:N-Methyl-1-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
CAS No:1340598-80-2
MF:C10H12N4
MW:188.22908115387
CID:5048458
Update Time:2025-06-10

N-Methyl-1-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • N-methyl-1-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
    • N-methyl-1-(3-pyridin-3-yl-1H-pyrazol-5-yl)methanamine
    • N-Methyl-1-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
    • Inchi: 1S/C10H12N4/c1-11-7-9-5-10(14-13-9)8-3-2-4-12-6-8/h2-6,11H,7H2,1H3,(H,13,14)
    • InChI Key: IFMBJZCOYLFPNT-UHFFFAOYSA-N
    • SMILES: N1C(=CC(C2C=NC=CC=2)=N1)CNC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 174
  • XLogP3: 0.2
  • Topological Polar Surface Area: 53.6

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Additional information on N-Methyl-1-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine

Introduction to N-Methyl-1-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine (CAS No. 1340598-80-2)

N-Methyl-1-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine, a compound with the chemical identifier CAS No. 1340598-80-2, is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of heterocyclic amines, which are known for their diverse biological activities and potential therapeutic applications. The structural complexity of this molecule, featuring a pyridine ring and a pyrazole moiety, makes it a promising candidate for further investigation in drug discovery.

The molecular structure of N-Methyl-1-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine consists of several key functional groups that contribute to its unique chemical properties. The presence of a methyl group at the nitrogen atom and the pyridine-pyrazole fusion suggests potential interactions with biological targets such as enzymes and receptors. These interactions are crucial for modulating cellular processes and have been extensively studied in the context of developing novel therapeutic agents.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their ability to mimic natural bioactive molecules. The pyridine and pyrazole moieties in this compound are particularly interesting because they are frequently found in bioactive molecules, including drugs that have been approved for various medical conditions. The combination of these rings in N-Methyl-1-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine may contribute to its potential as a pharmacophore, enabling it to interact with biological systems in a targeted manner.

One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Enzymes are integral to numerous biological pathways, and their inhibition or activation can lead to significant therapeutic effects. The structural features of N-Methyl-1-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine suggest that it may be capable of binding to specific enzymes, thereby influencing cellular processes. This capability has been explored in various preclinical studies, where the compound has shown promise in inhibiting certain enzymes associated with inflammation and metabolic disorders.

The synthesis of N-Methyl-1-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine is a complex process that requires careful optimization to ensure high yield and purity. The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Advanced synthetic techniques such as transition metal catalysis have been employed to enhance the efficiency of these reactions. The development of efficient synthetic routes is crucial for scaling up production and making this compound more accessible for further research.

Recent advancements in computational chemistry have also played a significant role in understanding the properties of N-Methyl-1-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine. Molecular modeling studies have provided insights into its binding interactions with biological targets, helping researchers design more effective derivatives. These computational approaches are complemented by experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which provide detailed structural information about the compound.

The pharmacological profile of N-Methyl-1-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine has been evaluated in various cell-based assays and animal models. These studies have revealed potential therapeutic applications in areas such as anti-inflammatory, anti-tumor, and neuroprotective therapies. The compound's ability to modulate enzyme activity has been particularly highlighted, with several studies suggesting its efficacy in reducing inflammation-related markers and inhibiting tumor cell proliferation.

In addition to its pharmacological properties, the chemical stability of N-Methyl-1-(3-(pyridin-3-yli)-1H-pyrazol--5--yl)methanamine is an important consideration for its practical application. Stability studies have been conducted to assess its shelf life under different storage conditions. These studies have shown that the compound remains stable under controlled temperature and humidity conditions, making it suitable for long-term storage and transportation.

The future direction of research on N-Methyl--(3--(pyridin--3--yli)--1H--pyrazol--5--yli)methanamine includes further exploration of its mechanism of action and identification of new therapeutic applications. Combination studies with other drugs are also being explored to enhance its efficacy and reduce potential side effects. Additionally, efforts are underway to develop more sustainable synthetic methods that minimize environmental impact while maintaining high yields.

The significance of this compound extends beyond its immediate therapeutic applications. It serves as a valuable tool for researchers studying heterocyclic chemistry and drug design principles. By understanding how this molecule interacts with biological systems, scientists can gain insights into broader chemical-biological relationships that may lead to new discoveries.

In conclusion, N-Methyl--(3--(pyridin--3--yli)--1H--pyrazol--5--yli)methanamine (CAS No. 1340598–80–2) is a promising compound with diverse potential applications in pharmaceutical research. Its unique structure, combined with recent advancements in computational chemistry and synthetic methodologies, positions it as a key player in the development of novel therapeutic agents. As research continues to uncover new aspects of its properties and applications, this compound is poised to make significant contributions to the field of medicinal chemistry.

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